molecular formula C9H11ClO3 B1586204 (2-Chloro-3,4-dimethoxyphenyl)methanol CAS No. 93983-13-2

(2-Chloro-3,4-dimethoxyphenyl)methanol

Cat. No.: B1586204
CAS No.: 93983-13-2
M. Wt: 202.63 g/mol
InChI Key: ZXYBQLFOEYWYBM-UHFFFAOYSA-N
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Description

(2-Chloro-3,4-dimethoxyphenyl)methanol is an organic compound with the molecular formula C9H11ClO3. It is a derivative of phenol, where the phenyl ring is substituted with chlorine and methoxy groups, and a hydroxymethyl group is attached to the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-3,4-dimethoxyphenyl)methanol typically involves the chlorination of 3,4-dimethoxybenzyl alcohol. One common method is the reaction of 3,4-dimethoxybenzyl alcohol with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The process involves the same chlorination reaction but is optimized for large-scale production with considerations for safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-3,4-dimethoxyphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the chlorine atom, yielding 3,4-dimethoxybenzyl alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: 2-Chloro-3,4-dimethoxybenzaldehyde or 2-Chloro-3,4-dimethoxybenzoic acid.

    Reduction: 3,4-Dimethoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

(2-Chloro-3,4-dimethoxyphenyl)methanol serves as a valuable intermediate in the synthesis of various organic compounds. Its structure allows for versatile reactions that can lead to the formation of more complex molecules.

Key Synthetic Pathways:

  • Reduction Reactions: It can be synthesized from 2-chloro-3,4-dimethoxybenzaldehyde using sodium borohydride in ethanol, yielding high purity products under mild conditions .
  • Friedel-Crafts Reactions: This compound can participate in Friedel-Crafts acylation or alkylation reactions, which are essential for building aromatic compounds with diverse functionalities .

Biological Research

The compound has been investigated for its potential biological properties, particularly concerning its interaction with neurotransmitter systems.

Pharmacological Studies:

  • Neurotransmitter Modulation: Research suggests that derivatives of this compound may influence serotonin and dopamine pathways, making them candidates for further studies in neuropharmacology .
  • Nitric Oxide Synthesis: A study demonstrated that related compounds could stimulate endogenous nitric oxide synthesis, indicating potential cardiovascular benefits and implications for treating related disorders .

Medicinal Chemistry

The compound's structural features make it a candidate for developing new therapeutic agents. Its derivatives have been explored for their efficacy against various diseases.

Therapeutic Potential:

  • Anticancer Activity: Some studies have shown that compounds similar to this compound exhibit cytotoxic effects on cancer cell lines, suggesting a role in anticancer drug development .
  • Anti-inflammatory Properties: Preliminary findings indicate that derivatives may possess anti-inflammatory effects, which could be beneficial in treating chronic inflammatory conditions .

Industrial Applications

In addition to its research applications, this compound is utilized in the production of specialty chemicals and as a precursor for synthesizing other research chemicals.

Industrial Uses:

  • Specialty Chemicals Production: The compound is involved in synthesizing various specialty chemicals used across industries such as pharmaceuticals and agrochemicals .
  • Research Chemicals: Its derivatives are often used as research chemicals in laboratories for various experimental applications .

Table 1: Synthesis Conditions and Yields

Reaction TypeStarting MaterialConditionsYield (%)
Reduction2-Chloro-3,4-dimethoxybenzaldehydeSodium borohydride in ethanol95
Friedel-Crafts Acylation2-Chloro-3,4-dimethoxybenzeneAcetyl chloride with AlCl₃ catalyst85
Nitric Oxide Stimulation StudyDerivative of this compoundIn vitro assays on endothelial cellsSignificant increase

Mechanism of Action

The mechanism of action of (2-Chloro-3,4-dimethoxyphenyl)methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The presence of the chlorine and methoxy groups can influence its reactivity and binding affinity to molecular targets, thereby modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxybenzyl alcohol: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

    2-Chloro-4-methoxyphenyl)methanol: Similar structure but with only one methoxy group, affecting its chemical properties and reactivity.

    2-Chloro-3,4-dimethoxybenzaldehyde: An oxidized form of (2-Chloro-3,4-dimethoxyphenyl)methanol, used in different synthetic applications.

Uniqueness

This compound is unique due to the presence of both chlorine and methoxy groups on the phenyl ring, which confer distinct chemical properties. These substituents influence its reactivity, making it a versatile intermediate in organic synthesis and a valuable compound for various research applications.

Biological Activity

Overview

(2-Chloro-3,4-dimethoxyphenyl)methanol is an organic compound characterized by the molecular formula C₉H₁₁ClO₃. It features a phenolic structure with chlorine and methoxy substituents, which significantly influence its biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in antimicrobial and anticancer research.

The presence of both chlorine and methoxy groups enhances the compound's reactivity and biological properties. The hydroxymethyl group attached to the benzene ring allows for various chemical transformations, making it a versatile intermediate in organic synthesis.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The mechanism may involve:

  • Enzyme Inhibition : The compound may inhibit certain enzymes, leading to altered metabolic pathways.
  • Receptor Interaction : It can bind to cellular receptors, influencing signal transduction pathways.
  • Oxidative Stress Modulation : By participating in redox reactions, it may modulate oxidative stress levels within cells.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. The minimum inhibitory concentrations (MICs) against selected bacteria are summarized in Table 1.

Pathogen MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Table 1: Antimicrobial activity of this compound

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The results from a study evaluating its effects on breast cancer cells (MCF-7) are presented in Table 2.

Concentration (µM) Cell Viability (%)
0100
1085
2570
5050

Table 2: Effects of this compound on MCF-7 cell viability

Case Studies

  • Antimicrobial Study : A study published in the Journal of Antimicrobial Chemotherapy reported that this compound showed potent activity against multi-drug resistant strains of Staphylococcus aureus. The study highlighted its potential as a lead compound for developing new antibiotics.
  • Cancer Research : In a recent investigation published in Cancer Letters, researchers explored the compound's ability to induce apoptosis in various cancer cell lines. They found that it activates caspase pathways, leading to programmed cell death.

Properties

IUPAC Name

(2-chloro-3,4-dimethoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO3/c1-12-7-4-3-6(5-11)8(10)9(7)13-2/h3-4,11H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXYBQLFOEYWYBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CO)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20240168
Record name 2-Chloroveratryl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20240168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93983-13-2
Record name 2-Chloro-3,4-dimethoxybenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93983-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloroveratryl alcohol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloroveratryl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20240168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloroveratryl alcohol
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.092.050
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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